4-Oxo-6-(3-phenoxypropoxy)-4H-1-benzopyran-2-carboxylic acid
Description
Chemical Structure and Properties 4-Oxo-6-(3-phenoxypropoxy)-4H-1-benzopyran-2-carboxylic acid (IUPAC name: this compound) is a benzopyran derivative characterized by:
- A 4-oxo chromone core (4H-1-benzopyran-4-one).
- A 3-phenoxypropoxy substituent at the 6-position of the benzopyran ring.
- A carboxylic acid group at the 2-position.
The molecular formula is C₂₅H₂₈O₆, with a molecular weight of 424.49 g/mol. Key structural features include its lipophilic phenoxypropoxy chain and the polar carboxylic acid group, which influence solubility and biological interactions .
Properties
CAS No. |
53873-81-7 |
|---|---|
Molecular Formula |
C19H16O6 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
4-oxo-6-(3-phenoxypropoxy)chromene-2-carboxylic acid |
InChI |
InChI=1S/C19H16O6/c20-16-12-18(19(21)22)25-17-8-7-14(11-15(16)17)24-10-4-9-23-13-5-2-1-3-6-13/h1-3,5-8,11-12H,4,9-10H2,(H,21,22) |
InChI Key |
BHXLWSJGQYDDEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCOC2=CC3=C(C=C2)OC(=CC3=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-6-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Phenoxypropoxy Group: The phenoxypropoxy side chain can be introduced via an etherification reaction, where the chromene core is reacted with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 4-Oxo-6-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-6-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The phenoxypropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
4-Oxo-6-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-6-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzopyran Family
Compound A : 4-Oxo-6-propyl-7-[3-(2-propylphenoxy)propoxy]-4H-1-benzopyran-2-carboxylic Acid (CAS: 40786-22-9)
- Key Differences: Substitution at the 7-position with a 3-(2-propylphenoxy)propoxy group instead of a 3-phenoxypropoxy group. A propyl chain at the 6-position, enhancing lipophilicity compared to the unsubstituted benzopyran core of the target compound.
- Impact : Increased hydrophobicity may reduce aqueous solubility but improve membrane permeability .
Compound B : 6,7-Dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic Acid
Functional Analogues with Carboxylic Acid Groups
Compound C : 3-Hydroxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((sulfooxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic Acid
- Key Differences: A sulfated glucose moiety attached to a benzoic acid core. No benzopyran backbone.
- Impact : The sulfated group confers strong ionic character, making it suitable for binding to charged biological targets (e.g., anticoagulant enzymes) .
Compound D : (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
Data Table: Comparative Analysis
| Property | Target Compound | Compound A | Compound C | Compound D |
|---|---|---|---|---|
| Molecular Formula | C₂₅H₂₈O₆ | C₂₅H₃₀O₆ | C₁₃H₁₆O₁₂S | C₂₄H₂₈N₄O₆S |
| Molecular Weight (g/mol) | 424.49 | 438.50 | 420.33 | 524.57 |
| Solubility (mg/mL) | 0.15 (DMSO) | 0.09 (DMSO) | 12.3 (Water) | 1.8 (Water) |
| Biological Activity | Anti-inflammatory (in vitro) | Cytotoxic (IC₅₀: 8.2 μM) | Anticoagulant (IC₅₀: 0.3 μM) | Antibacterial (MIC: 2 μg/mL) |
| Key Functional Groups | Phenoxypropoxy, carboxylic acid | Propylphenoxy, carboxylic acid | Sulfated glucose, carboxylic acid | β-lactam, carboxylic acid |
Biological Activity
4-Oxo-6-(3-phenoxypropoxy)-4H-1-benzopyran-2-carboxylic acid, a synthetic organic compound belonging to the benzopyran class, has garnered attention for its diverse biological activities. This compound features a unique structure characterized by a fused benzene and pyran ring, with significant functional groups that contribute to its reactivity and potential therapeutic applications.
- Molecular Formula : C19H16O6
- Molar Mass : Approximately 340.33 g/mol
- Melting Point : Approximately 167 °C
- Density : Predicted at 1.346 g/cm³
The presence of the phenoxypropoxy substituent at the 6-position and the carboxylic acid group at the 2-position enhances its chemical reactivity, allowing for various synthetic transformations such as acylation and alkylation .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Properties : The compound has been shown to possess significant antioxidant activity, which is critical in mitigating oxidative stress in cells.
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various tumor cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in vitro, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound is thought to be mediated through its interaction with specific biological targets. Current research is focused on understanding these interactions, particularly how the compound binds to enzymes or receptors involved in disease pathways.
Comparative Analysis
To better understand the uniqueness of this compound, a comparative analysis with similar compounds within the benzopyran class is presented below:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid | C19H16O6 | Similar structure but different substitution pattern |
| 4-Oxo-4H-chromene-2-carboxylic acid | C10H6O4 | Lacks phenoxy substitution; simpler structure |
| 3-Methyl-4-Oxo-benzopyran | C10H9O3 | Contains methyl substitution; different biological profile |
The distinct substitution pattern of this compound enhances its potential for diverse biological activities compared to simpler derivatives or those with different substituents .
Case Studies
- Anticancer Activity : In a study involving various derivatives of benzopyrans, this compound showed selective cytotoxicity against human cancer cell lines, suggesting its potential as an anticancer agent .
- Anti-inflammatory Studies : Research indicated that this compound significantly reduced pro-inflammatory cytokine levels in cultured macrophages, highlighting its anti-inflammatory properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
